molecular formula C25H31N3O2S B2979469 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide CAS No. 903261-15-4

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Cat. No.: B2979469
CAS No.: 903261-15-4
M. Wt: 437.6
InChI Key: GDRDDNZGOADSNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31N3O2S and its molecular weight is 437.6. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Research has demonstrated that compounds targeting orexin receptors, which are peptides produced by lateral hypothalamic neurons, play a significant role in the modulation of sleep-wake cycles. For instance, the blockade of orexin-2 receptors (OX2R) has been shown to decrease the latency for persistent sleep and increase non-rapid eye movement and rapid eye movement sleep time, highlighting the potential of these compounds in sleep regulation (Dugovic et al., 2009).

Synthesis of Isoquinoline Derivatives

The synthesis of isoquinoline derivatives, including tetrahydroisoquinolines, has been a significant area of study due to their wide range of biological activities. For example, the intramolecular N-acyliminium ion-olefin cyclization has been utilized for the synthesis of optically pure isoquinoline derivatives, a method that also allows for control of stereochemistry (Bottari et al., 1999). Similarly, selective hydrogenation techniques have been developed for synthesizing dopaminergic tetrahydroisoquinoline derivatives, demonstrating their potential in displacing D2 dopamine receptors (Andreu et al., 2002).

Cyclization Reactions for Heterocyclic Compounds

Cyclization reactions play a crucial role in the synthesis of complex heterocyclic compounds. Studies have explored the synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols through cyclization reactions, highlighting the versatility of these methods in generating pharmacologically relevant structures (Uchiyama et al., 1998).

Anticancer Properties of Isoquinoline Derivatives

Research on the biological evaluation of isoquinoline derivatives has revealed their potential as dual inhibitors for VEGFR-2 and EGFR tyrosine kinases, displaying potent cytotoxic activity against various human cancer cell lines. This underscores the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2S/c29-24(26-14-12-19-7-2-1-3-8-19)25(30)27-17-22(23-11-6-16-31-23)28-15-13-20-9-4-5-10-21(20)18-28/h4-7,9-11,16,22H,1-3,8,12-15,17-18H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRDDNZGOADSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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